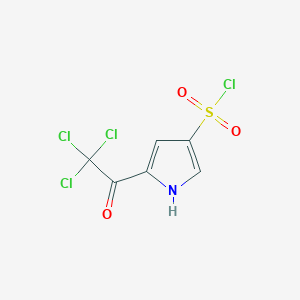

5-(三氯乙酰)-1H-吡咯-3-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trichloroacetyl chloride is the acyl chloride of trichloroacetic acid . It’s a colorless volatile liquid with a strong odor .

Synthesis Analysis

Trichloroacetyl chloride can be formed by reacting chlorine with acetyl chloride or acetaldehyde in the presence of activated charcoal .Molecular Structure Analysis

The molecular formula of trichloroacetyl chloride is C2Cl4O .Chemical Reactions Analysis

Trichloroacetyl chloride is incompatible with water, strong oxidizing agents, alcohols, and bases (including amines). It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .Physical And Chemical Properties Analysis

Trichloroacetyl chloride has a molar mass of 181.832 g/mol and a density of 1.62 g/cm^3 at 20 °C . It has a boiling point of 117.9 °C and is miscible with diethyl ether .科学研究应用

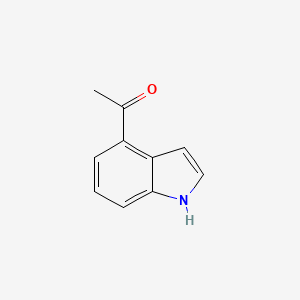

Synthesis of Dihydro-1H-benzindoles

This compound is utilized in the synthesis of dihydro-1H-benzindoles , which are important intermediates in the production of various pharmaceuticals . Dihydro-1H-benzindoles have shown potential in the development of drugs with anti-tumor and anti-inflammatory properties.

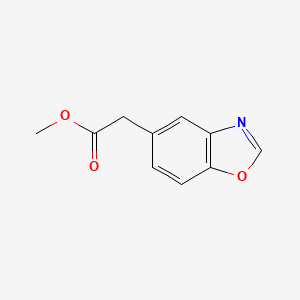

Preparation of 3-Alkylbenzoxazolones

Another application is in the preparation of 3-alkylbenzoxazolones . These compounds are valuable in medicinal chemistry for their utility as intermediates in the synthesis of more complex molecules with biological activity.

Manufacturing of Pharmaceuticals

The compound is used in the manufacture of pharmaceuticals, particularly those that require a trichloroacetyl group as a protective group during synthesis . This step is crucial for the stability and reactivity of pharmaceutical intermediates.

Production of Plant Protection Compounds

It serves as a precursor in the production of plant protection compounds . These compounds are essential in agriculture to protect crops from pests and diseases, thereby ensuring food security.

Creation of Esters and Anhydrides of Trichloroacetic Acid

The compound is instrumental in manufacturing the esters and anhydrides of trichloroacetic acid . These derivatives are used in various chemical reactions and can serve as acylating agents in organic synthesis.

Development of Organic Synthesis Reagents

Due to its reactivity, 5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride is a key reagent in organic synthesis . It can be used to introduce sulfonyl and trichloroacetyl groups into organic molecules, which can be pivotal in the synthesis of complex organic compounds.

Analytical Chemistry Applications

In analytical chemistry, this compound can be used as a derivatization agent to improve the detection and quantification of various substances in complex mixtures through techniques like chromatography .

Research in Material Science

Lastly, it has applications in material science research, where it can be used to modify the surface properties of materials or to synthesize new polymeric materials with specific functionalities .

安全和危害

Trichloroacetyl chloride is highly toxic by ingestion and inhalation and is a strong irritant to skin and tissues . It causes severe skin burns and eye damage . It may be combustible and containers may explode when heated . It’s recommended to use only outdoors or in a well-ventilated area and avoid breathing its dust, fume, gas, mist, vapors, or spray .

属性

IUPAC Name |

5-(2,2,2-trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl4NO3S/c7-6(8,9)5(12)4-1-3(2-11-4)15(10,13)14/h1-2,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTJKEDRRPZTGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1S(=O)(=O)Cl)C(=O)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585332 |

Source

|

| Record name | 5-(Trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride | |

CAS RN |

867330-05-0 |

Source

|

| Record name | 5-(Trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2,2,2-trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1316495.png)

![6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1316504.png)

![1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide](/img/structure/B1316519.png)